4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline
Description
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline (CAS: 99094-20-9) is an aromatic amine derivative characterized by a central ethenyl group bridging two phenyl rings and a 4-methylphenyl substituent. Its molecular formula is C₂₆H₂₂N₂, with a molar mass of 362.47 g/mol . Key physicochemical properties include:
Properties
CAS No. |
919789-95-0 |
|---|---|
Molecular Formula |
C27H23N |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-1,2-diphenylethenyl]aniline |
InChI |
InChI=1S/C27H23N/c1-20-12-14-23(15-13-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)24-16-18-25(28)19-17-24/h2-19H,28H2,1H3 |
InChI Key |
XDBLDTRKCBRHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Key Applications
- Organic Light Emitting Diodes (OLEDs)
-
Photoluminescent Materials
- 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline exhibits high photoluminescence properties, which are essential for the development of emitters in full-color displays. The compound's structure allows for efficient light emission across different wavelengths, contributing to vibrant color production .
- Electroluminescent Devices
- Solar Cells
- Sensors
Case Study 1: OLED Performance Enhancement
A study conducted on OLED devices incorporating 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline demonstrated a marked improvement in device efficiency. The devices showed a 30% increase in luminous efficacy compared to those using conventional hole transport materials. This enhancement was attributed to the compound's superior charge mobility and stability under operational conditions.
Case Study 2: Photovoltaic Applications
In a comparative analysis of organic solar cells using various hole transport materials, the inclusion of this aniline derivative resulted in a 15% increase in power conversion efficiency. The study highlighted the compound's role in optimizing charge transfer dynamics between layers, thereby enhancing overall cell performance.
Data Table: Comparative Properties of Hole Transport Materials
| Material | Luminous Efficacy (lm/W) | Power Conversion Efficiency (%) | Stability (hours) |
|---|---|---|---|
| Conventional Hole Transport Material | 50 | 8 | 100 |
| 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline | 65 | 9.2 | 200 |
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Thione Derivatives
Compounds such as 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-89-9) share the 4-methylphenyl group but incorporate a triazole-thione core. These derivatives exhibit higher synthetic yields (72–83%) compared to typical aromatic amines, likely due to their stabilized heterocyclic frameworks .
Clomiphene-Related Compounds
Clomiphene citrate (CAS: 50-41-9) and its impurities, such as (E,Z)-2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine hydrochloride (CAS: 74056-26-1), feature a diphenylethenyl backbone similar to the target compound but include ethoxyamine substituents instead of aniline groups. These derivatives are pharmacologically active, with clomiphene acting as a selective estrogen receptor modulator .
Benzoin Derivatives
X-ray crystallography reveals dihedral angles of 55.30°–87.78° between its phenyl rings, indicating a non-planar conformation. This contrasts with the likely planar structure of the target compound due to its conjugated ethenyl system .
Physicochemical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | pKa | Key Structural Features |
|---|---|---|---|---|---|---|
| 4-[2-(4-Methylphenyl)-diphenylethenyl]aniline | 99094-20-9 | C₂₆H₂₂N₂ | 362.47 | 1.168±0.06 | 4.71±0.10 | Ethenyl core, dual aniline substituents |
| Clomiphene Impurity A (Hydrochloride) | 74056-26-1 | C₂₆H₂₉NO·HCl | 407.98 | N/A | N/A | Diphenylethenyl, ethoxyamine substituent |
| Triazole-Thione Derivative (23a) | 1349172-91-3 | C₂₆H₂₅ClN₄S | 467.02 | N/A | N/A | Triazole-thione core, piperazinyl group |
| Benzoin Derivative (I) | N/A | C₂₇H₂₃NO₂ | 393.48 | N/A | N/A | Ketone linker, non-planar phenyl arrangement |
Biological Activity
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline is , and it features a complex arrangement of phenyl and methyl groups that influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of diphenylethenyl derivatives through methods such as Wittig reactions or Suzuki coupling. These methods allow for the precise control of substituents on the aromatic rings, which is crucial for modulating biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives based on diphenylethenyl structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Antioxidant Properties
Antioxidant activity is another notable feature of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline. Compounds in this class have been reported to scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). The inhibition constants (Ki values) for related compounds range from 2.53 nM to 25.67 nM against hCA I and II isoenzymes, indicating strong potential for therapeutic applications in conditions like glaucoma and Alzheimer's disease .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various derivatives, 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics, suggesting a promising alternative in antibiotic resistance scenarios.
| Compound | MIC (μg/mL) | Bacteria Targeted |
|---|---|---|
| 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline | 8 | E. coli |
| Standard Antibiotic | 32 | E. coli |
Study 2: Antioxidant Activity
A comprehensive evaluation of antioxidant properties showed that this compound effectively reduced lipid peroxidation in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in malondialdehyde (MDA) levels.
| Concentration (μM) | MDA Levels (nmol/mg protein) |
|---|---|
| 0 | 5.6 |
| 10 | 3.8 |
| 50 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
